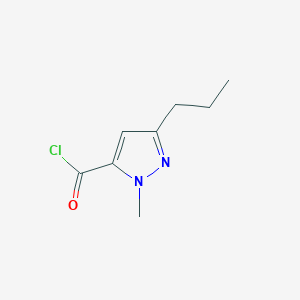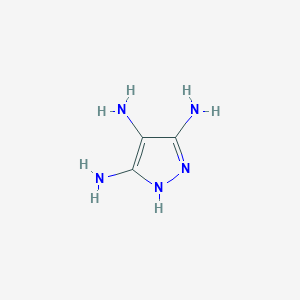
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of an amino group and a chlorine atom on the phenyl ring, as well as methyl groups on the purine structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable halogenated precursor, followed by amination and chlorination reactions. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for maintaining consistency and quality. Purification processes such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine compounds.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research may focus on its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine compound used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids, essential for genetic information storage and transfer.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-chlorophenyl)-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chlorine groups on the phenyl ring, along with the methyl groups on the purine structure, differentiates it from other purine derivatives and influences its reactivity and interactions with biological targets.
特性
CAS番号 |
72898-65-8 |
|---|---|
分子式 |
C13H12ClN5O2 |
分子量 |
305.72 g/mol |
IUPAC名 |
7-(4-amino-2-chlorophenyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-17-11-10(12(20)18(2)13(17)21)19(6-16-11)9-4-3-7(15)5-8(9)14/h3-6H,15H2,1-2H3 |
InChIキー |
KZSNKELONYOZRJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=C(C=C(C=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


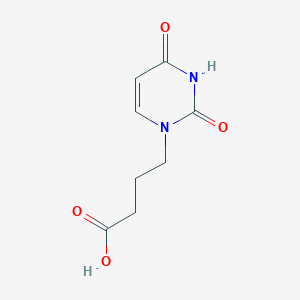
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)


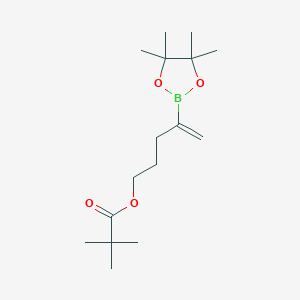
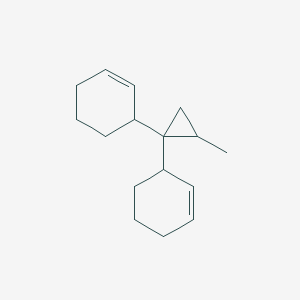
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)
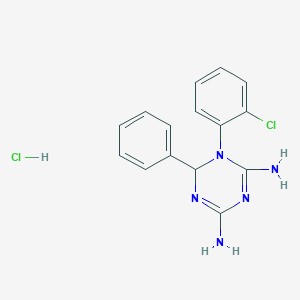
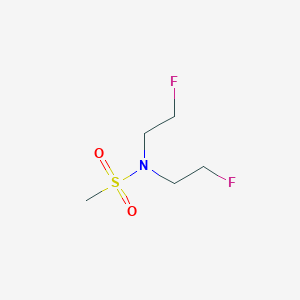
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)

